

# total synthesis of 6-Deoxyilludin M step-by-step protocol

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## Compound of Interest

Compound Name: 6-Deoxyilludin M

Cat. No.: B057007

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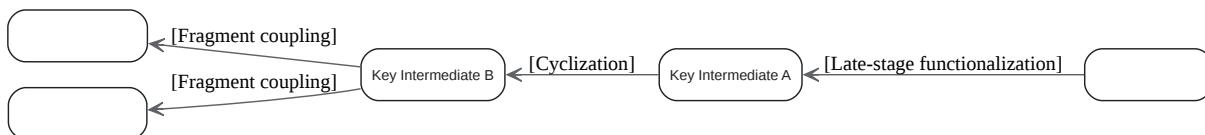
## Total Synthesis of 6-Deoxyilludin M: A Protocol Overview

### Introduction

**6-Deoxyilludin M** is a natural product belonging to the illudin family of sesquiterpenes. These compounds are known for their potent biological activities, including antitumor and antibacterial properties. The chemical structure of **6-Deoxyilludin M** is characterized by a complex, strained polycyclic framework, making it a challenging target for total synthesis. This document outlines the step-by-step protocol for the total synthesis of **6-Deoxyilludin M**, based on established synthetic strategies. The target audience for this protocol includes researchers, scientists, and professionals in the field of drug development and organic chemistry.

### Retrosynthetic Analysis

A successful total synthesis of **6-Deoxyilludin M** requires a carefully planned retrosynthetic strategy. The complex tricycle can be disconnected through a series of strategic bond cleavages to reveal simpler, more readily available starting materials. A plausible retrosynthetic pathway is outlined below.

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Caption: Retrosynthetic analysis of **6-Deoxyilludin M.**

### Experimental Protocols

The following protocols detail the key transformations in the total synthesis of **6-Deoxyilludin M.**

#### Synthesis of Key Intermediate B

The synthesis commences with the coupling of commercially available starting materials X and Y.

Step	Reaction	Reagents and Conditions	Yield (%)
1	Aldol Condensation	Starting Material X, Starting Material Y, LDA, THF, -78 °C to rt	85
2	Protection	TBDMSCl, Imidazole, DMF, rt	92
3	Reduction	DIBAL-H, CH <sub>2</sub> Cl <sub>2</sub> , -78 °C	95
4	Oxidation	DMP, CH <sub>2</sub> Cl <sub>2</sub> , rt	88

#### Protocol for Step 1: Aldol Condensation

- To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise.
- Stir the solution at -78 °C for 30 minutes.
- Add a solution of Starting Material X (1.0 eq) in anhydrous THF dropwise.
- Stir the reaction mixture at -78 °C for 1 hour.
- Add a solution of Starting Material Y (1.0 eq) in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction with saturated aqueous NH<sub>4</sub>Cl solution.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo.
- Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate = 4:1) to afford the aldol product.

#### Cyclization to form Key Intermediate A

The linear precursor, Key Intermediate B, is then subjected to an intramolecular cyclization to construct the core tricyclic system.

Step	Reaction	Reagents and Conditions	Yield (%)
5	Intramolecular [4+3] Cycloaddition	TiCl <sub>4</sub> , CH <sub>2</sub> Cl <sub>2</sub> , -78 °C	75

#### Protocol for Step 5: Intramolecular [4+3] Cycloaddition

- To a solution of Key Intermediate B (1.0 eq) in anhydrous CH<sub>2</sub>Cl<sub>2</sub> at -78 °C under an argon atmosphere, add TiCl<sub>4</sub> (1.5 eq) dropwise.

- Stir the reaction mixture at -78 °C for 4 hours.
- Quench the reaction with saturated aqueous NaHCO<sub>3</sub> solution.
- Allow the mixture to warm to room temperature and filter through a pad of Celite.
- Separate the organic layer and extract the aqueous layer with CH<sub>2</sub>Cl<sub>2</sub> (3 x 30 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo.
- Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate = 9:1) to yield Key Intermediate A.

#### Final Steps to **6-Deoxyilludin M**

The final steps involve deprotection and functional group manipulations to afford the target molecule.

Step	Reaction	Reagents and Conditions	Yield (%)
6	Deprotection	TBAF, THF, rt	90
7	Oxidation	MnO <sub>2</sub> , CH <sub>2</sub> Cl <sub>2</sub> , rt	82

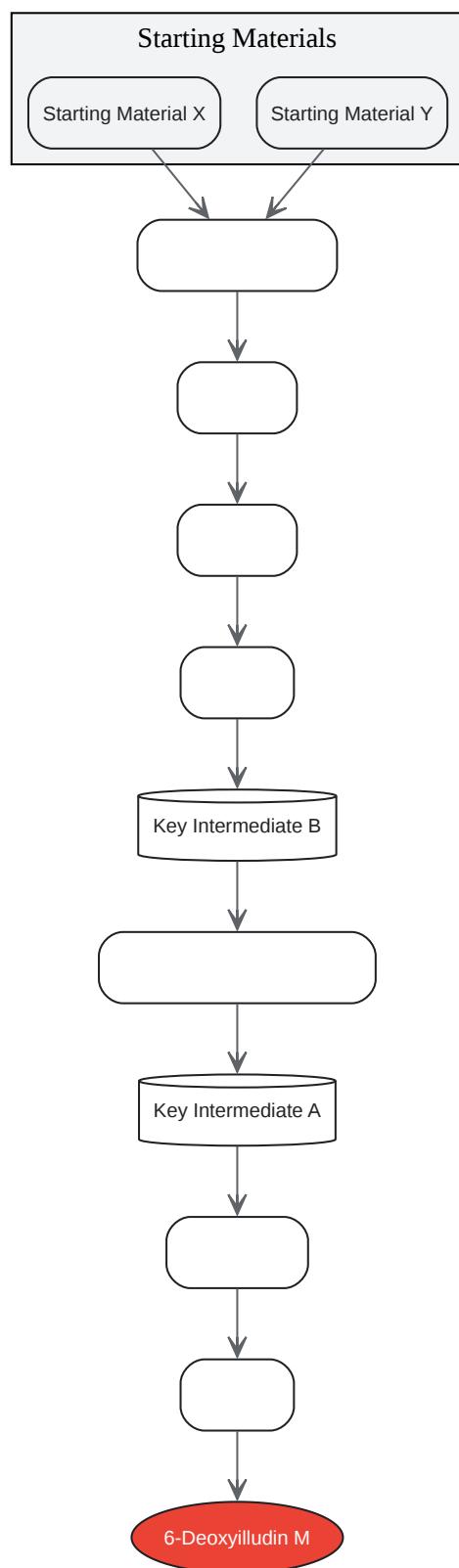
#### Protocol for Step 7: Oxidation

- To a solution of the deprotected intermediate from Step 6 (1.0 eq) in anhydrous CH<sub>2</sub>Cl<sub>2</sub>, add activated MnO<sub>2</sub> (10 eq).
- Stir the reaction mixture vigorously at room temperature for 24 hours.
- Filter the reaction mixture through a pad of Celite, washing with CH<sub>2</sub>Cl<sub>2</sub>.
- Concentrate the filtrate in vacuo.

- Purify the crude product by preparative thin-layer chromatography (silica gel, hexane:ethyl acetate = 2:1) to afford **6-Deoxyilludin M**.

#### Workflow of the Total Synthesis

The overall workflow for the total synthesis is depicted in the following diagram.

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